6-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)hexanamide
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Overview
Description
6-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)hexanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a hexanamide side chain, which contributes to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)hexanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Hexanamide Side Chain: The hexanamide side chain is introduced through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Final Coupling: The final step involves coupling the quinazolinone core with the hexanamide side chain under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinazolinone core or the hexanamide side chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)hexanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors involved in various biological processes, leading to its observed biological activity. The hexanamide side chain can modulate the compound’s solubility, stability, and overall bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-methylsulfinyl-2-oxo-6-[3-[(4-propan-2-ylphenyl)methoxy]phenyl]-1H-pyridine-3-carbonitrile
- Amino-5-carbamimidamido-1-oxopentan-2-yl-2-(2-oxoquinazolin-3-yl)hexanamide
Uniqueness
6-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)hexanamide stands out due to its unique combination of a quinazolinone core and a hexanamide side chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17(2)18-11-13-19(14-12-18)25-22(27)10-4-3-7-15-26-16-24-21-9-6-5-8-20(21)23(26)28/h5-6,8-9,11-14,16-17H,3-4,7,10,15H2,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTYNNBUOCNITP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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